molecular formula C16H15FN2O3 B5720993 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide

カタログ番号 B5720993
分子量: 302.30 g/mol
InChIキー: VEJJAINEJIRWDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in 1998 and has since been the focus of numerous scientific studies.

作用機序

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 also inhibits the activity of VEGFR-2, which is a key receptor involved in angiogenesis, or the formation of new blood vessels.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of the RAF/MEK/ERK pathway leads to decreased cell growth and proliferation, while inhibition of VEGFR-2 leads to decreased angiogenesis and decreased tumor growth. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One advantage of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in lab experiments is its specificity for the RAF/MEK/ERK and VEGF pathways. This allows researchers to study the effects of inhibiting these pathways in cancer cells without affecting other signaling pathways. However, one limitation of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 is its potency, which can make it difficult to determine the optimal concentration for use in experiments.

将来の方向性

There are several future directions for the study of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in cancer treatment. One area of research involves the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research involves the identification of biomarkers that can predict response to N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 treatment. Finally, there is ongoing research into the development of more potent and selective inhibitors of the RAF/MEK/ERK and VEGF pathways.

合成法

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves a multi-step process that begins with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-fluorophenol to produce the amide product. The final step involves the reaction of the amide with ethyl chloroformate to yield the desired compound.

科学的研究の応用

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF pathways. This compound has been tested in preclinical studies and has shown promising results in the treatment of a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

特性

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-11(9-14)16(21)18-10-15(20)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJJAINEJIRWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。